A Technical Guide to Fmoc-Bip(4,4')-OH: Properties, Protocols, and Applications
A Technical Guide to Fmoc-Bip(4,4')-OH: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Bip(4,4')-OH, also known as N-α-Fmoc-4,4'-biphenyl-L-alanine, is a non-natural amino acid derivative crucial for advanced peptide synthesis. Its unique biphenyl side chain offers distinct structural properties, making it a valuable building block in the development of therapeutic peptides and other specialized biomolecules. This guide provides an in-depth overview of its chemical and physical properties, experimental protocols for its use, and its primary applications in research and drug discovery.
Core Properties of Fmoc-Bip(4,4')-OH
Fmoc-Bip(4,4')-OH is a white to off-white crystalline powder. The defining features of this compound are the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and the biphenylalanine side chain. The Fmoc group provides a base-labile handle for controlled, stepwise peptide elongation, while the biphenyl moiety introduces conformational rigidity and potential for π-π stacking interactions within the final peptide structure.
Quantitative data for Fmoc-Bip(4,4')-OH are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Synonyms | Fmoc-L-Bip(4,4')-OH, Fmoc-L-Ala(4,4'-biphenyl)-OH | [1] |
| CAS Number | 199110-64-0 | [1][2][3][4] |
| Molecular Formula | C₃₀H₂₅NO₄ | [1][2][3] |
| Molecular Weight | 463.52 g/mol | [1][2][3] |
| Appearance | White to off-white or pale yellow powder | [1][2][3] |
| Melting Point | 182 - 187 °C | [1] |
| Optical Rotation | [α]D²⁰ = -12 ± 2° (c=1 in DMF) | [1] |
| Purity (HPLC) | ≥ 98% |[1] |
Table 2: Solubility and Storage Conditions
| Property | Value | Reference(s) |
|---|---|---|
| Solubility | DMSO: 100 mg/mL (215.74 mM) (ultrasonication may be needed) | [2][5] |
| Water: Predicted to be poorly soluble (LogS: -7.65) | [6] | |
| Storage (Powder) | -20°C for up to 3 years; 2-8°C for shorter periods. Keep in a dry, dark place under inert atmosphere. | [1][2][3][4][5] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. |[2][5] |
Chemical Structure and Synthesis Role
The structure of Fmoc-Bip(4,4')-OH is central to its function in peptide synthesis. The molecule consists of three key parts: the L-alanine backbone, the bulky biphenyl side chain, and the N-α-Fmoc protecting group.
The Fmoc group is a base-labile protecting group essential for Solid-Phase Peptide Synthesis (SPPS).[7][8] Its primary function is to temporarily block the α-amino group of the amino acid, preventing self-polymerization and allowing for the controlled, stepwise addition of amino acids to a growing peptide chain.[9][10] The key advantage of the Fmoc strategy is its orthogonality; the Fmoc group can be removed with a mild base (typically piperidine) without affecting the acid-labile protecting groups commonly used for reactive amino acid side chains.[8][]
Applications in Research and Drug Development
Fmoc-Bip(4,4')-OH is primarily used as a building block in Fmoc-based SPPS.[1] The incorporation of the unnatural biphenylalanine residue can confer several desirable properties to a peptide:
-
Enhanced Stability: The biphenyl side chain can enhance the stability of peptides against enzymatic degradation, which is a critical factor for increasing the in vivo half-life of peptide therapeutics.[12][13]
-
Structural Constraint: The bulky and rigid nature of the biphenyl group can introduce conformational constraints, locking the peptide into a specific bioactive conformation. This can lead to increased receptor binding affinity and selectivity.
-
Modulation of Pharmacokinetics: The lipophilic character of the biphenyl group can influence the solubility and pharmacokinetic profile of the resulting peptide.[1]
-
Drug Discovery: It is a valuable tool for researchers developing therapeutic peptides for various diseases, including cancer and metabolic disorders.[1][14] The ability to create novel peptide structures allows for the exploration of new structure-activity relationships.
Experimental Protocols: Use in Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of Fmoc-Bip(4,4')-OH into a peptide sequence using manual Fmoc-SPPS. This process is cyclical, with each cycle adding one amino acid to the chain.
Materials:
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)[15]
-
Fmoc-Bip(4,4')-OH
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)[15][16]
-
Deprotection solution: 20% (v/v) piperidine in DMF[7][15][17]
-
Coupling/Activation Reagents:
-
Washing solvents: DMF, DCM, Isopropanol (IPA)[19]
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin by washing it with DMF (3x) and DCM (3x), allowing it to soak in each solvent for several minutes.[15]
-
-
Fmoc Group Deprotection:
-
If starting with an Fmoc-protected resin, or in subsequent cycles, remove the Fmoc group from the N-terminus of the resin-bound peptide.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes. Drain and repeat once.[17][19]
-
Wash the resin thoroughly with DMF (5-6x) to remove all traces of piperidine and the dibenzofulvene byproduct.[15] A colorimetric test like the Kaiser test can be performed to confirm the presence of a free primary amine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Bip(4,4')-OH (typically 3-5 equivalents relative to resin loading) and the chosen activation reagents (e.g., HBTU/HOBt or DIC/OxymaPure) in DMF.[17][18]
-
Add the activating base (e.g., DIEA or collidine) if required by the coupling chemistry. Allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Microwave-assisted synthesis can significantly reduce coupling times.[17]
-
After coupling, drain the reaction vessel. A Kaiser test should now be negative, indicating the consumption of free amines.
-
-
Washing:
-
Wash the resin-bound peptide thoroughly with DMF (3-5x) to remove excess reagents and byproducts.
-
-
Cycle Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the target peptide sequence.
-
-
Final Cleavage and Purification:
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[17]
-
This comprehensive guide provides the foundational knowledge required for the effective use of Fmoc-Bip(4,4')-OH in modern peptide research and development. Its unique properties make it an invaluable tool for designing next-generation peptide-based therapeutics and materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FMOC-L-4,4'-BIPHENYLALANINE | 199110-64-0 [chemicalbook.com]
- 4. 199110-64-0|Fmoc-Bip(4,4')-OH|BLD Pharm [bldpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc-Bip(4,4')-OH | Carbamates | Ambeed.com [ambeed.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. chempep.com [chempep.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. chempep.com [chempep.com]
